molecular formula C13H16OS B1324882 Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone CAS No. 898781-87-8

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone

Cat. No. B1324882
CAS RN: 898781-87-8
M. Wt: 220.33 g/mol
InChI Key: NPAGKFMGVLGJQC-UHFFFAOYSA-N
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Description

“Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone” is a chemical compound with the CAS Number: 898781-87-8. Its molecular formula is C13H16OS and it has a molecular weight of 220.34 . The IUPAC name for this compound is 1-cyclopropyl-3-[4-(methylsulfanyl)phenyl]-1-propanone .


Molecular Structure Analysis

The InChI code for “Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone” is 1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Enamine Formation from Cyclopropyl Ketones : Cyclopropyl ketones, such as Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone, can be used to prepare enamines. These enamines have a vinylcyclopropane structure, as demonstrated by NMR studies in research by Pocar, Stradi, and Trimarco (1975) (Pocar, Stradi, & Trimarco, 1975).

  • Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : Cyclopropyl alkyl ketones are useful in synthesizing cyclopropane acetic acid ethyl esters in a one-step process involving lead (IV) acetate and 70% perchloric acid, as reported by Nongkhlaw et al. (2005) (Nongkhlaw et al., 2005).

  • Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols : Cyclopropyl ketones can be involved in cyclization reactions to yield compounds like quinolin-8-ols and tetrahydroquinolin-8-ols, as shown in a study by Uchiyama et al. (1998) (Uchiyama et al., 1998).

  • Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, a related compound, undergoes oxidative addition to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds, as discovered by Ogoshi, Nagata, and Kurosawa (2006) (Ogoshi, Nagata, & Kurosawa, 2006).

  • Kinetic Resolution of Cyclopropyl Ketones : The study by Zhang and Zhang (2012) on the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones under the catalysis of chiral gold(I) species reveals the efficient obtention of optically active ketones (Zhang & Zhang, 2012).

  • Ring Opening and Synthesis of Cyclopentanone Derivatives : Tsuge et al. (1988) explored the acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, leading to the synthesis of cyclopentanone or cyclohexenone derivatives (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

  • Preparation of Dihydropyrroles and Pyrroles : Doubly activated cyclopropanes derived from cyclopropyl ketones serve as precursors for synthesizing dihydropyrroles and pyrroles, as described by Wurz and Charette (2005) (Wurz & Charette, 2005).

properties

IUPAC Name

1-cyclopropyl-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGKFMGVLGJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644406
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(4-thiomethylphenyl)ethyl ketone

CAS RN

898781-87-8
Record name 1-Cyclopropyl-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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